molecular formula C15H11F3O2 B1464630 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261888-13-4

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B1464630
M. Wt: 280.24 g/mol
InChI Key: MLQMOCVIZXLKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11F3O2 and a molecular weight of 280.24 g/mol1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

The synthesis of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is not explicitly mentioned in the available resources. However, related compounds such as 2-(Trifluoromethyl)benzoic acid have been used in the synthesis of 1,3,4-oxadiazole derivatives2.



Molecular Structure Analysis

The molecular structure of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is not directly provided in the available resources. However, the molecular formula is C15H11F3O21.



Chemical Reactions Analysis

Specific chemical reactions involving 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not explicitly mentioned in the available resources. However, its molecular weight is 280.24 g/mol1.


Scientific Research Applications

  • Organic Synthesis

    • Results/Outcomes : Enables the formation of novel compounds with specific properties or functionalities .
  • Pharmaceutical Research

    • Results/Outcomes : May lead to the development of new drugs or therapeutic agents .
  • Materials Science

    • Results/Outcomes : Alters material characteristics (e.g., solubility, stability, or reactivity) .
  • Catalysis Studies

    • Results/Outcomes : Assess its efficiency, selectivity, and reaction rates .
  • Biological Research

    • Results/Outcomes : Insights into potential therapeutic targets or mechanisms .
  • Environmental Chemistry

    • Results/Outcomes : Understand its environmental impact and potential risks .

Safety And Hazards

The safety and hazards associated with 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not detailed in the available resources.


Future Directions

The future directions for the use or study of 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid are not specified in the available resources.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert are recommended.


properties

IUPAC Name

2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMOCVIZXLKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691119
Record name 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid

CAS RN

1261888-13-4
Record name 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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